1-(3-Ethoxyphenyl)prop-2-en-1-ol

Description

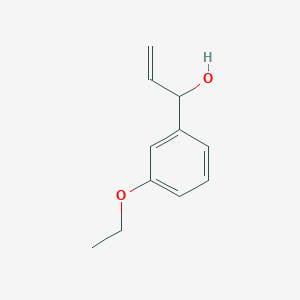

1-(3-Ethoxyphenyl)prop-2-en-1-ol is a secondary alcohol featuring an allylic alcohol moiety (prop-2-en-1-ol) substituted at the 1-position with a 3-ethoxyphenyl group. Its structure combines aromatic and unsaturated functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research. The ethoxy group at the 3-position on the phenyl ring likely influences electronic properties, solubility, and intermolecular interactions such as hydrogen bonding or π-stacking .

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

1-(3-ethoxyphenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C11H14O2/c1-3-11(12)9-6-5-7-10(8-9)13-4-2/h3,5-8,11-12H,1,4H2,2H3 |

InChI Key |

WKCNWOJHORQEPW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(C=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxyphenyl)prop-2-en-1-ol typically involves the reaction of 3-ethoxybenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by reduction to yield the desired product .

Industrial Production Methods: The scalability of the reaction depends on the availability of starting materials and the optimization of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The double bond can be reduced to yield the saturated alcohol.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products Formed:

Oxidation: 3-Ethoxybenzaldehyde, 3-ethoxybenzoic acid.

Reduction: 1-(3-Ethoxyphenyl)propan-1-ol.

Substitution: Various substituted phenylprop-2-en-1-ol derivatives.

Scientific Research Applications

The applications of 1-(3-Ethoxyphenyl)prop-2-en-1-ol span several scientific and industrial fields, owing to its unique structural and chemical properties. This compound, characterized by a prop-2-en-1-ol moiety attached to a 3-ethoxyphenyl group, serves as a versatile intermediate in organic synthesis and exhibits potential in pharmaceutical, agricultural, and material science applications.

Scientific Research Applications

Organic Synthesis: 1-(3-Ethoxyphenyl)prop-2-en-1-ol is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it a crucial building block for synthesizing more complex compounds.

- Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate () and chromium trioxide (). The major products formed are 3-(3-Ethoxyphenyl)prop-2-enal or 3-(3-Ethoxyphenyl)propanoic acid.

- Reduction: Reduction reactions can convert the double bond to a single bond, forming 3-(3-ethoxyphenyl)propan-1-ol. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

- Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions. Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Pharmaceuticals: Research is ongoing to explore the potential therapeutic applications of 1-(3-Ethoxyphenyl)prop-2-en-1-ol, including its use as a precursor for drug development. Studies on similar compounds suggest potential interactions with biological targets, indicating possible therapeutic applications in treating conditions related to inflammation and oxidative damage. For example, 1-(3-Methoxyphenyl)prop-2-en-1-ol, which is structurally similar, exhibits potential biological activities that may have therapeutic applications in treating conditions related to inflammation and oxidative damage.

Agricultural Chemicals: 1-(3-Ethoxyphenyl)prop-2-en-1-ol has potential use in the synthesis of agricultural chemicals.

Industrial Applications: In the industrial sector, 1-(3-Ethoxyphenyl)prop-2-en-1-ol can be used in the synthesis of fragrances, flavors, and other fine chemicals.

Data Table: Structural Analogs and Their Features

To illustrate the impact of structural variations on the properties and applications of 1-(3-Ethoxyphenyl)prop-2-en-1-ol, consider the following analogs:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(3-Methoxyphenyl)prop-2-en-1-ol | Contains a methoxy group instead of ethoxy | Exhibits enhanced solubility due to methoxy group |

| 1-(4-Ethoxyphenyl)prop-2-en-1-ol | Ethoxy group at para position | Potentially different biological activity profile |

| 3-(4-Methoxyphenyl)prop-2-en-1-one | Ketone functional group | Often exhibits stronger anti-inflammatory properties |

| 4-(3-Ethoxyphenyl)-3-butenal | Different double bond positioning | May show distinct reactivity patterns |

Mechanism of Action

The mechanism of action of 1-(3-Ethoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3-Ethoxyphenyl)prop-2-en-1-ol with key analogs, focusing on structural features, physicochemical properties, and functional roles.

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Electronic and Steric Effects

- Ethoxy vs.

- Chlorophenyl/Bromothiophen Derivatives : Electron-withdrawing groups (e.g., Cl, Br) reduce electron density on the aromatic ring, affecting reactivity in electrophilic substitutions. For example, the chlorophenyl derivative in exhibits a twisted conformation (13.2° dihedral angle), which may hinder crystallization compared to planar analogs .

Key Research Findings and Challenges

Hydrogen Bonding and Crystal Packing : Ethoxy-substituted compounds may form weaker hydrogen bonds compared to hydroxylated analogs (e.g., 1-(4-hydroxyphenyl)prop-2-en-1-ol), impacting solubility and crystallinity .

Stereochemical Complexity : Enantiomerically pure derivatives (e.g., 1-((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)prop-2-en-1-ol, CAS 683276-43-9) require chiral resolution techniques, adding synthetic complexity .

Stability Issues : Allylic alcohols are prone to oxidation or dehydration, necessitating protective strategies during synthesis .

Biological Activity

1-(3-Ethoxyphenyl)prop-2-en-1-ol is an organic compound characterized by its unique structure, which includes a prop-2-en-1-ol moiety and a 3-ethoxyphenyl group. This compound has garnered attention in the scientific community due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 1-(3-Ethoxyphenyl)prop-2-en-1-ol is . The presence of the ethoxy group enhances its hydrophobic characteristics, influencing its solubility and reactivity in biological systems. The compound features a double bond between the second and third carbon atoms of the propene chain, along with a hydroxyl (-OH) group at the first position.

Anticancer Activity

Research indicates that compounds with structural similarities to 1-(3-Ethoxyphenyl)prop-2-en-1-ol exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. In vitro studies have demonstrated that these compounds possess IC50 values in the nanomolar range against various cancer cell lines, including triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 .

Antimicrobial Properties

The antimicrobial activity of 1-(3-Ethoxyphenyl)prop-2-en-1-ol has been explored through various studies. Compounds with similar structures have shown efficacy against a range of pathogens, including bacteria and fungi. The mechanism of action often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

Compounds related to 1-(3-Ethoxyphenyl)prop-2-en-1-ol have been noted for their anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the biological activities of compounds similar to 1-(3-Ethoxyphenyl)prop-2-en-1-ol:

- Study on Anticancer Activity : A recent study evaluated a series of phenolic compounds, including derivatives of 1-(3-Ethoxyphenyl)prop-2-en-1-ol, for their antiproliferative effects on MCF-7 breast cancer cells. The study found that certain derivatives exhibited potent activity with IC50 values ranging from 10 to 33 nM, comparable to established chemotherapeutics like combretastatin A4 (CA4) .

- Antimicrobial Assessment : Another study investigated the antimicrobial efficacy of various phenolic compounds against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that some derivatives showed significant inhibition zones, suggesting strong antimicrobial potential .

Comparative Analysis

The biological activity of 1-(3-Ethoxyphenyl)prop-2-en-1-ol can be compared with other structurally similar compounds:

| Compound Name | Biological Activity | IC50 (nM) |

|---|---|---|

| 1-(3-Methoxyphenyl)prop-2-en-1-ol | Antiproliferative | 20 |

| 4-(3-Ethoxyphenyl)-3-butenal | Antimicrobial | 25 |

| 3-(4-Methoxyphenyl)prop-2-en-1-one | Anti-inflammatory | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.